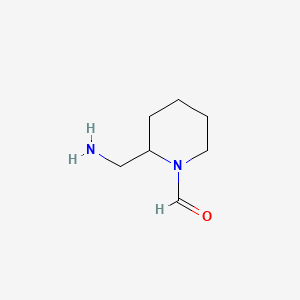
2-(Aminomethyl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an aminomethyl group and an aldehyde group attached to the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)piperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the hydrogenation of pyridinecarbonitriles using a palladium catalyst. This method allows for the selective preparation of piperidylmethylamines, including this compound, by adjusting the amount of acidic additive such as sulfuric acid . The reaction typically occurs under mild conditions (30–50 °C, 6 bar) and achieves high selectivity.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This process is scalable and efficient, making it suitable for large-scale production. The use of palladium on carbon (Pd/C) as a catalyst is common in industrial settings due to its effectiveness and cost-efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the aminomethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For example, it can be used to synthesize inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair processes . The compound’s aminomethyl and aldehyde groups allow it to interact with various molecular targets, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
The uniqueness of this compound lies in its combination of an aminomethyl group and an aldehyde group, which provides versatility in chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-(aminomethyl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c8-5-7-3-1-2-4-9(7)6-10/h6-7H,1-5,8H2 |
InChI-Schlüssel |
WVZHEUSKHIXJNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CN)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


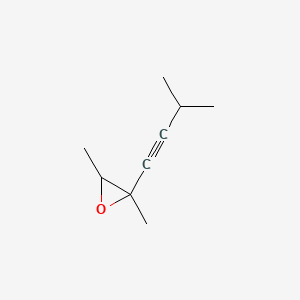

![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
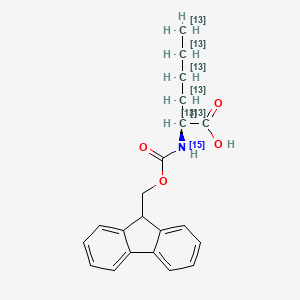

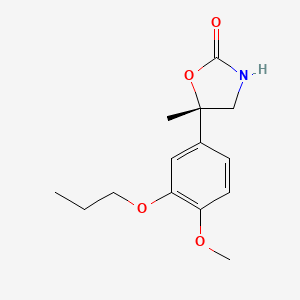


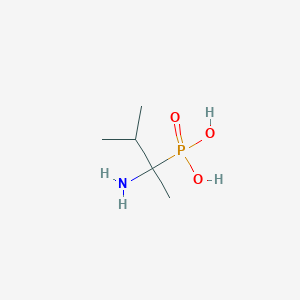
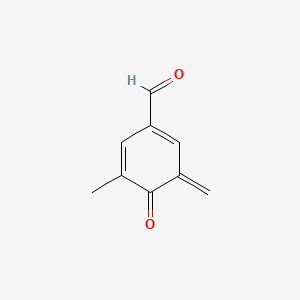

![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)


